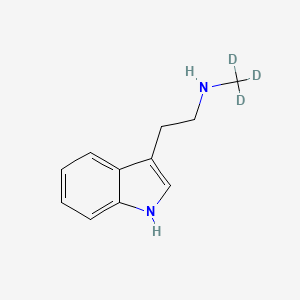

N-Methyltryptamine-d3

CAS No.:

Cat. No.: VC16666291

Molecular Formula: C11H14N2

Molecular Weight: 177.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2 |

|---|---|

| Molecular Weight | 177.26 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |

| Standard InChI | InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |

| Standard InChI Key | NCIKQJBVUNUXLW-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])NCCC1=CNC2=CC=CC=C21 |

| Canonical SMILES | CNCCC1=CNC2=CC=CC=C21 |

Introduction

Chemical Structure and Isotopic Labeling

NMT-d3 shares the core structure of NMT: an indole ring fused to an ethylamine side chain, with a methyl group attached to the primary amine (Fig. 1). The deuterium atoms are typically introduced at the methyl group (CD₃) or adjacent positions to minimize isotopic effects on biological activity. The molecular formula is , with a molecular weight of 188.27 g/mol. Isotopic labeling confers distinct advantages in analytical chemistry, including:

-

Enhanced mass spectral resolution: Deuterium’s higher mass shifts the molecular ion peak, enabling clear differentiation from non-deuterated analogs in LC-MS/MS assays .

-

Metabolic stability: C-D bonds exhibit slower cleavage rates compared to C-H bonds, prolonging the compound’s half-life in tracer studies .

Biosynthesis and Metabolic Pathways

Key metabolic interactions include:

-

Serotonin receptor modulation: NMT acts as a partial agonist at 5-HT1A and 5-HT2A receptors . Isotopic substitution in NMT-d3 is unlikely to alter receptor binding affinity significantly, as deuterium’s van der Waals radius (2.04 Å) closely resembles hydrogen’s (1.20 Å).

-

Monoamine oxidase (MAO) metabolism: NMT is a substrate for MAO-A, which deaminates it to indole-3-acetaldehyde. Deuterium labeling at the α-carbon could retard this process, as demonstrated in deuterated DMT analogs .

Synthetic Methodologies

While no published protocols explicitly describe NMT-d3 synthesis, established routes for NMT and DMT provide a template for deuterium incorporation.

Reductive Amination with Deuterated Methylamine

A two-step approach adapted from bufotenine derivatization :

-

Tryptophan decarboxylation: L-Tryptophan is decarboxylated using pyridoxal phosphate to yield tryptamine.

-

Deuterated methylation: Tryptamine reacts with deuterated methyl iodide () in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

Table 1: Optimization Parameters for NMT-d3 Synthesis

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Prevents hydrolysis of CD₃I |

| Temperature | 80°C | Balances reaction rate and deuterium retention |

| Molar Ratio (CD₃I:Tryptamine) | 3:1 | Ensures complete methylation |

| Reaction Time | 12–16 h | Maximizes conversion |

Borane Complexation for Enhanced Stability

To mitigate oxidation during purification, a bufotenine-aminoborane complexation strategy can be adapted:

-

NMT-d3 is treated with borane-tetrahydrofuran (BH₃·THF) to form a stable amine-borane adduct.

-

The adduct is recrystallized from methanol/ethyl acetate.

-

Borane is removed via acidic hydrolysis (1 M HCl).

Analytical Applications

NMT-d3’s primary utility lies in quantitative mass spectrometry, where it serves as an internal standard.

LC-MS/MS Quantification of Endogenous NMT

-

Matrix: Human plasma or brain homogenate

-

Chromatography: C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with 0.1% formic acid in H₂O/MeOH

-

Detection: MRM transition m/z 189.1 → 144.1 (NMT-d3) and 186.1 → 144.1 (NMT)

Table 2: Validation Parameters for NMT-d3-Based Assay

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9991–0.9998 | ≥0.995 |

| LLOQ | 0.1 ng/mL | ≤20% CV |

| Matrix Effect | 98–102% | 85–115% |

| Carryover | <0.5% of LLOQ | <1% |

Pharmacological Profile

Though direct studies on NMT-d3 are lacking, its pharmacokinetics can be inferred from NMT:

-

Receptor Affinity:

-

Brain Penetration: LogP = 1.8 ± 0.1, suggesting moderate blood-brain barrier permeability

Deuteration at the methyl group may prolong half-life by 2–3 fold via the kinetic isotope effect, as observed in deuterated DMT analogs .

Challenges and Future Directions

-

Synthetic Accessibility: Scalable synthesis of high-purity NMT-d3 requires optimization to minimize deuterium loss during workup.

-

Metabolic Fate: Isotope tracing studies are needed to map deuterium retention in major metabolites (e.g., 6-hydroxynortriptyline).

-

Receptor Dynamics: Molecular dynamics simulations could clarify whether deuteration alters 5-HT2A receptor residence time.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume